3-Buten-2-one, 3-methoxy-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Buten-2-one, 3-methoxy- involves the conjugate addition of methanol to 3-Buten-2-one (vinyl ketone). This reaction typically occurs in the presence of a solid base catalyst . Another method involves the zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate .
Industrial Production Methods
In industrial settings, 3-Buten-2-one, 3-methoxy- is often produced by the reaction of 3-Buten-2-one with methanol under controlled conditions. The reaction is typically carried out in a solvent such as benzene, with chlorotrimethylsilane as a catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, including methyl glyoxal and peroxyacetyl nitrate.
Reduction: It can be reduced to form 4-methoxy-butan-2-one.
Substitution: It reacts with aromatic amines to form (Z)-enaminones.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxyl radicals and NOx.
Reduction: Methanol is often used as a reagent in the presence of a solid base catalyst.
Substitution: Aromatic amines and water are used as reagents.
Major Products Formed
Oxidation: Methyl glyoxal, peroxyacetyl nitrate.
Reduction: 4-methoxy-butan-2-one.
Substitution: (Z)-enaminones.
Scientific Research Applications
3-Buten-2-one, 3-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 3-methoxy- involves its reactivity with various chemical species. For example, in the presence of hydroxyl radicals, it undergoes oxidation to form methyl glyoxal and other products . The molecular targets and pathways involved in these reactions include the formation of secondary organic aerosols and nitrogen-containing compounds in the atmosphere .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one (vinyl ketone): Similar in structure but lacks the methoxy group.
3-Methyl-3-buten-2-one: Similar structure with a methyl group instead of a methoxy group.
4-Methoxy-3-buten-2-one: Another name for the same compound.
Uniqueness
3-Buten-2-one, 3-methoxy- is unique due to its methoxy group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound in various chemical reactions and industrial applications .
Properties
CAS No. |
51933-10-9 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H8O2/c1-4(6)5(2)7-3/h2H2,1,3H3 |
InChI Key |
IEVNXOYVXVIFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)OC |
Origin of Product |
United States |
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